Lipophilicity (XLogP3) of 1-(4-Ethylphenyl)ethane-1-thiol vs. 1-Phenylethane-1-thiol: A 0.8-Unit Increase Driving Membrane Permeability and Organic-Phase Partitioning
The computed XLogP3 of 1-(4-ethylphenyl)ethane-1-thiol is 3.2, representing a +0.8 log unit increase over the unsubstituted parent compound 1-phenylethane-1-thiol (XLogP3 = 2.4) [1][2]. This difference corresponds to an approximately 6.3-fold higher octanol–water partition coefficient, substantially altering organic-phase solubility and membrane permeation behavior. The para-ethyl substituent contributes roughly +0.4 log units relative to the para-methyl analog (1-(4-methylphenyl)ethane-1-thiol, estimated SlogP ≈ 2.9) [3].
| Evidence Dimension | Lipophilicity (XLogP3 / predicted logP) |
|---|---|
| Target Compound Data | XLogP3 = 3.2 |
| Comparator Or Baseline | 1-Phenylethane-1-thiol: XLogP3 = 2.4; 1-(4-Methylphenyl)ethane-1-thiol: SlogP ≈ 2.9 (estimated) |
| Quantified Difference | ΔXLogP3 = +0.8 vs. unsubstituted parent; ~+0.3 to +0.4 vs. para-methyl analog |
| Conditions | Computed property (PubChem XLogP3 algorithm); Kuujia.com database |
Why This Matters
Higher logP directly impacts compound extraction efficiency in organic synthesis workups, fragrance substantivity on substrates, and passive membrane permeability in biological assays—making the para-ethyl derivative preferable when higher lipophilicity is required without increasing molecular weight beyond C10H14S.
- [1] Kuujia.com. CAS No. 138947-76-9: 1-(4-Ethylphenyl)ethane-1-thiol – Computed Properties (XLogP3 = 3.2). https://www.kuujia.com/cas-138947-76-9.html (accessed 2026). View Source
- [2] PubChem. (S)-1-Phenylethanethiol – Compound Summary (XLogP3 = 2.4). https://pubchem.ncbi.nlm.nih.gov (accessed 2026). View Source
- [3] MMsINC Database. 1-(4-Methylphenyl)ethanethiol – SlogP = 2.8971. https://mms.dsfarm.unipd.it (accessed 2026). View Source
